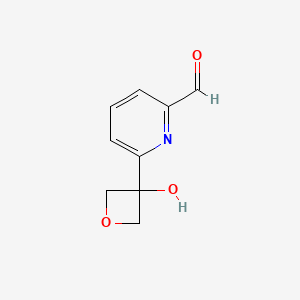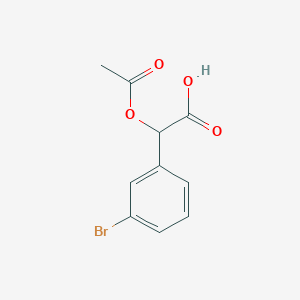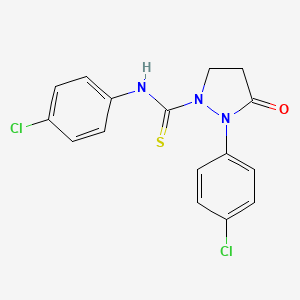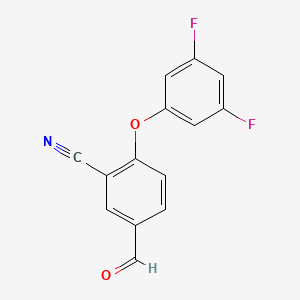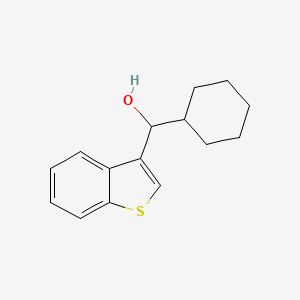
3-chloro-2,4-dihydroxybenzaldehyde
Vue d'ensemble
Description
3-chloro-2,4-dihydroxybenzaldehyde is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a cyclohexyl group attached to the methanol moiety at the 3-position of the benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,4-dihydroxybenzaldehyde typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives.
Introduction of Cyclohexyl Group: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the benzothiophene derivative.
Methanol Addition: The final step involves the addition of a methanol group to the 3-position of the benzothiophene ring, often using a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and reaction conditions are carefully selected to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-chloro-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-chloro-2,4-dihydroxybenzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
1-Benzothiophen-3-ylmethanol: Lacks the cyclohexyl group, making it less hydrophobic.
Cyclohexylmethanol: Does not contain the benzothiophene ring, resulting in different chemical properties.
Benzothiophene: The parent compound without any substituents.
Uniqueness: 3-chloro-2,4-dihydroxybenzaldehyde is unique due to the presence of both the benzothiophene ring and the cyclohexyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C15H18OS |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-benzothiophen-3-yl(cyclohexyl)methanol |
InChI |
InChI=1S/C15H18OS/c16-15(11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h4-5,8-11,15-16H,1-3,6-7H2 |
Clé InChI |
GEBAWSCBCPBLNU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C2=CSC3=CC=CC=C32)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

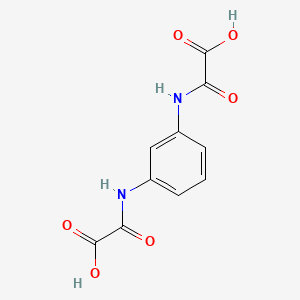
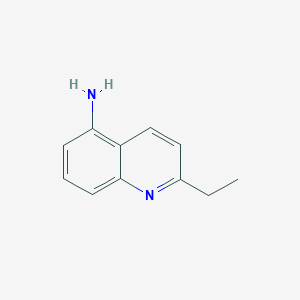
![(S)-[1-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester](/img/structure/B8528431.png)
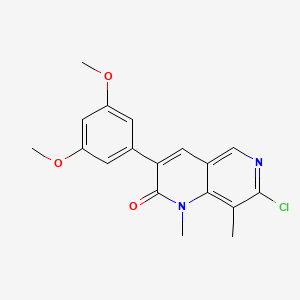
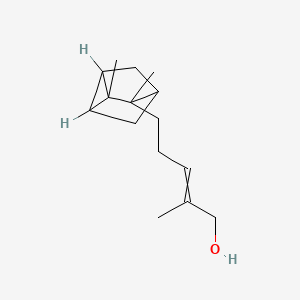
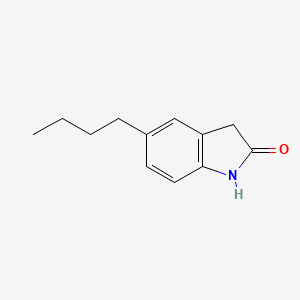
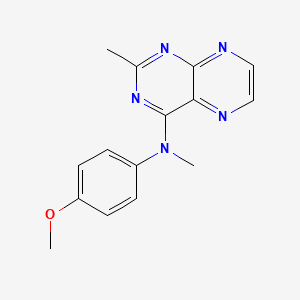
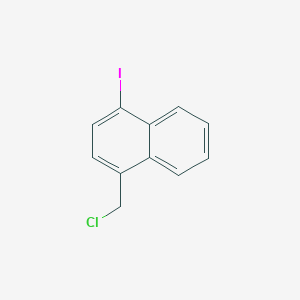
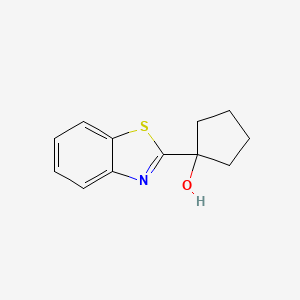
![4-(3-Amino-[1,2,4]triazin-5-yl)-phenol](/img/structure/B8528486.png)
